

# Fmoc-D-Asp-OAll: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Fmoc-D-Asp-OAll

Cat. No.: B557729

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**Fmoc-D-Asp-OAll** is a pivotal building block in modern peptide synthesis, offering researchers and drug developers a versatile tool for the creation of complex and modified peptides. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use.

## Core Properties and Specifications

**Fmoc-D-Asp-OAll** is a derivative of the non-natural D-aspartic acid, featuring two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the  $\alpha$ -amine and an allyl (All) ester on one of the carboxyl groups. This dual-protection scheme provides a high degree of orthogonality, allowing for selective deprotection strategies that are essential for synthesizing complex peptides and peptidomimetics.<sup>[1][2][3]</sup> The D-configuration of the amino acid is particularly valuable for creating peptides with enhanced stability and bioavailability.<sup>[1]</sup>

It is important to distinguish between the two regioisomers of this compound, the  $\alpha$ -allyl ester and the  $\beta$ -allyl ester, as they have distinct CAS numbers and may be suited for different synthetic strategies.

## Physicochemical Data

The following tables summarize the key quantitative data for both the  $\alpha$ - and  $\beta$ -isomers of **Fmoc-D-Asp-OAll**.

Table 1: Properties of Fmoc-D-Asp( $\alpha$ -OAll)-OH

Property	Value
CAS Number	204246-17-3[4][5]
Molecular Formula	C <sub>22</sub> H <sub>21</sub> NO <sub>6</sub> [5]
Molecular Weight	395.4 g/mol [5]
Appearance	White to off-white solid or powder[4][5]
Purity	≥ 97% (HPLC)[5]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = 24 ± 2° (c=1 in DMF)[5]
Storage Temperature	≤ -4 °C[5]

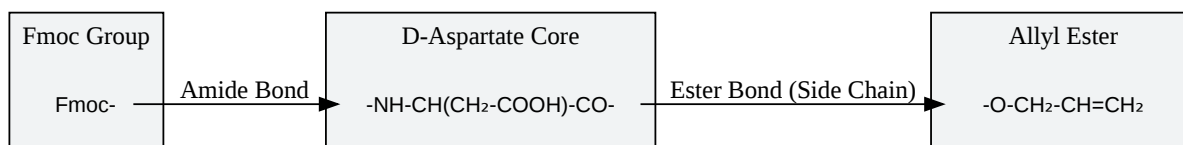
Table 2: Properties of Fmoc-D-Asp(β-OAll)-OH

Property	Value
CAS Number	177609-12-0[6][7]
Molecular Formula	C <sub>22</sub> H <sub>21</sub> NO <sub>6</sub> [6]
Molecular Weight	395.4 g/mol [6]
Appearance	White powder[6]
Purity	≥ 99% (HPLC)[6]
Melting Point	112 - 114 °C[6]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = 26 ± 1° (c=1 in DMF)[6]
Storage Temperature	0 - 8 °C[6]

## Chemical Structure and Orthogonal Protection Strategy

The unique structure of **Fmoc-D-Asp-OAll** allows for a sophisticated, multi-step synthesis of complex peptides. The Fmoc group protects the N-terminus and is readily removed under mild basic conditions, typically with piperidine. The allyl ester, protecting the side-chain carboxyl

group, is stable to these basic conditions as well as the acidic conditions often used for final cleavage from the solid support.[2][3] This allyl group can be selectively removed using a palladium catalyst, enabling on-resin modification of the aspartic acid side chain.[2][3]



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Caption: General chemical structure of **Fmoc-D-Asp-OAll**.

## Experimental Protocols

The primary application of **Fmoc-D-Asp-OAll** is in solid-phase peptide synthesis (SPPS).[5][6] The following protocols outline the key experimental steps for its incorporation and subsequent deprotection.

### Coupling of Fmoc-D-Asp-OAll in Fmoc-SPPS

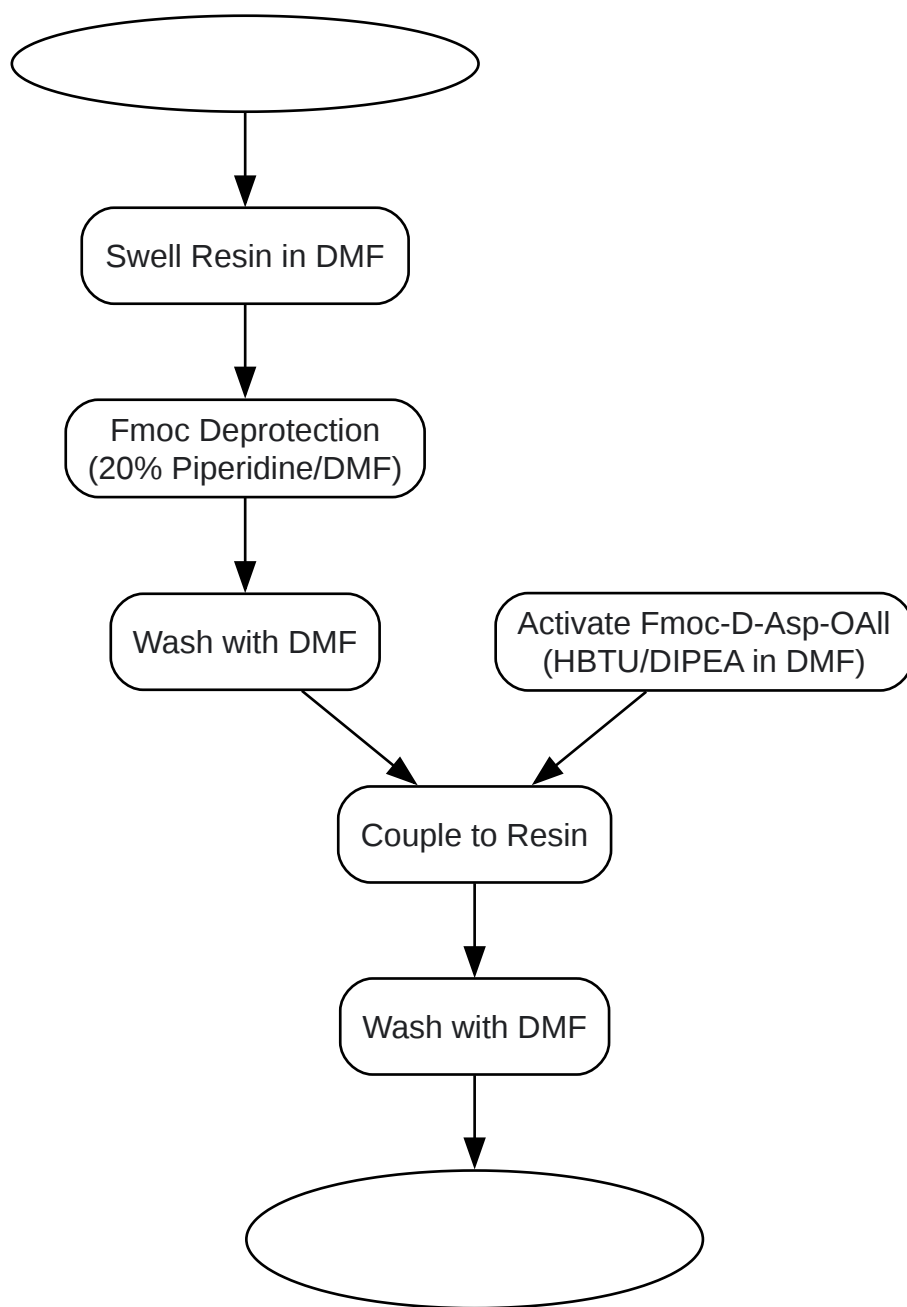
This protocol describes the standard procedure for coupling **Fmoc-D-Asp-OAll** to a resin-bound peptide chain.

Materials:

- Fmoc-protected, resin-bound peptide with a free N-terminal amine
- **Fmoc-D-Asp-OAll**
- Coupling agent (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Solvent (e.g., DMF, NMP)

Procedure:

- **Resin Swelling:** Swell the resin in the synthesis solvent (e.g., DMF) for at least 30 minutes.
- **Fmoc Deprotection:** Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically done for 5-20 minutes.
- **Washing:** Thoroughly wash the resin with the synthesis solvent to remove residual piperidine and the cleaved Fmoc adduct.
- **Coupling:** a. Prepare the activation solution: Dissolve **Fmoc-D-Asp-OAll** (typically 3-5 equivalents over the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in the synthesis solvent. b. Add a base (e.g., DIPEA) to the activation solution and allow it to pre-activate for a few minutes. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- **Washing:** Wash the resin with the synthesis solvent to remove excess reagents.
- **Capping (Optional):** To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).



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Caption: Workflow for coupling **Fmoc-D-Asp-OAll** in SPPS.

## Orthogonal Deprotection

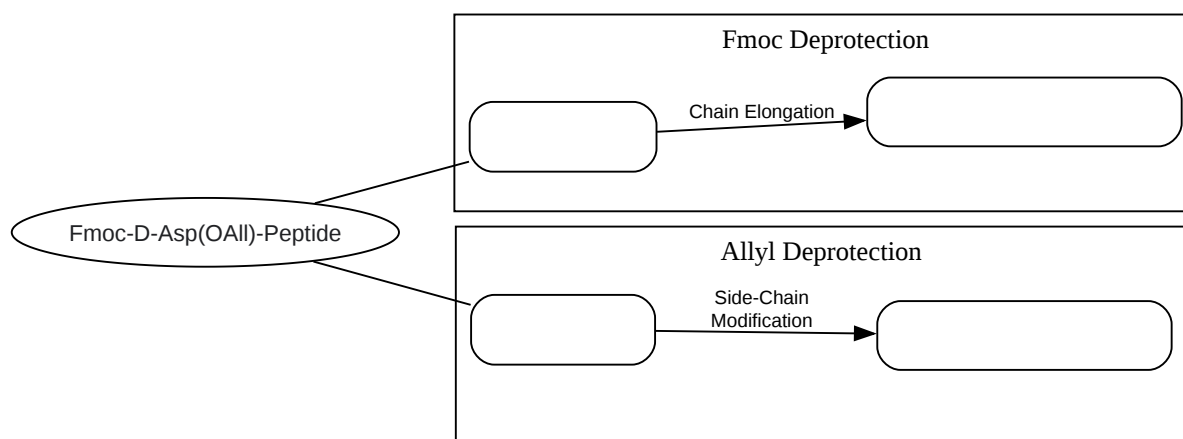
The key advantage of using **Fmoc-D-Asp-OAll** is the ability to selectively deprotect either the Fmoc or the Allyl group.

## A. Fmoc Group Deprotection:

- Reagent: 20% piperidine in DMF.
- Procedure: Treat the resin-bound peptide with the reagent for 5-20 minutes at room temperature, followed by thorough washing with DMF. This exposes the  $\alpha$ -amine for further peptide chain elongation.

## B. Allyl Group Deprotection:

- Reagent: Palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ ) and a scavenger (e.g., phenylsilane).
- Procedure:
  - Swell the resin in an appropriate solvent (e.g., DCM or THF).
  - Add the palladium catalyst and scavenger to the resin suspension.
  - Gently agitate the mixture at room temperature for 1-2 hours. The reaction should be carried out under an inert atmosphere.
  - Wash the resin thoroughly with the solvent, followed by washes with a chelating agent (e.g., sodium diethyldithiocarbamate) to remove residual palladium.
  - This procedure exposes the side-chain carboxyl group for on-resin modification, such as cyclization or branching.



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Caption: Orthogonal deprotection pathways for **Fmoc-D-Asp-OAll**.

## Applications in Research and Drug Development

**Fmoc-D-Asp-OAll** is instrumental in several advanced applications:

- **Synthesis of Peptidomimetics and Modified Peptides:** The ability to selectively deprotect the side chain allows for the introduction of various modifications, leading to the creation of peptidomimetics with improved pharmacological properties.<sup>[1]</sup>
- **Cyclic Peptides:** On-resin cyclization between the deprotected side-chain carboxyl group and a free N-terminus or another side chain is a common application.
- **Branched Peptides:** The exposed carboxyl group can serve as an attachment point for the synthesis of a new peptide chain, creating branched structures.
- **Incorporation of Non-Natural Moieties:** The deprotected side chain can be coupled to a wide range of non-peptidic molecules, such as fluorescent labels, cytotoxic drugs for antibody-drug conjugates, or polyethylene glycol (PEG) for improved pharmacokinetics.

In conclusion, **Fmoc-D-Asp-OAll** is a high-value reagent for peptide chemists. Its well-defined properties and the orthogonality of its protecting groups provide a robust and flexible platform for the synthesis of complex and innovative peptide-based molecules for research and therapeutic development.[1][6]

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